molecular formula C22H27N3O B7145793 N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine

N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B7145793
M. Wt: 349.5 g/mol
InChI Key: BXVJIAXCAKUXCM-UHFFFAOYSA-N
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Description

N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a 3-prop-2-ynoxyphenyl group

Properties

IUPAC Name

N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-3-15-26-22-9-6-7-19(16-22)18(2)24-20-10-13-25(14-11-20)17-21-8-4-5-12-23-21/h1,4-9,12,16,18,20,24H,10-11,13-15,17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVJIAXCAKUXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC#C)NC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of the piperidine nitrogen with a pyridin-2-ylmethyl halide under basic conditions.

    Attachment of the 3-prop-2-ynoxyphenyl Group: The final step involves the alkylation of the piperidine ring with 3-prop-2-ynoxyphenyl ethyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the prop-2-ynoxy group.

    Reduction: Reduction reactions can target the pyridin-2-ylmethyl group, potentially converting it to a more saturated form.

    Substitution: The aromatic ring in the 3-prop-2-ynoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of saturated derivatives of the pyridin-2-ylmethyl group.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a ligand for studying receptor interactions due to its structural similarity to known bioactive molecules. It can be used in assays to investigate binding affinities and biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyridin-2-ylmethyl group may facilitate binding to metal ions or active sites in proteins, while the piperidine ring could enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
  • N-[1-(3-ethoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine

Uniqueness

Compared to similar compounds, N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine features a prop-2-ynoxy group, which introduces additional reactivity and potential for unique interactions with biological targets. This makes it a valuable compound for further research and development.

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